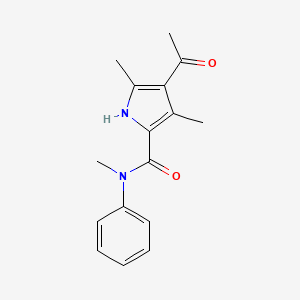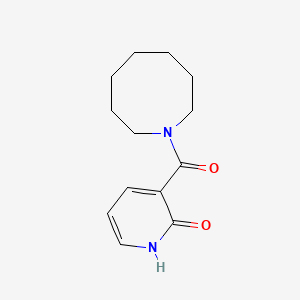
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide, also known as Boc-L-Pro-NH2, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a derivative of proline, an amino acid that plays a vital role in the structure and function of proteins. Boc-L-Pro-NH2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of enzymes involved in cell division and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. In addition, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to enhance the immune response, which may be beneficial in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is its complex synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2. One area of interest is the development of new drugs based on the structure of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2. This may involve the modification of its chemical structure to enhance its therapeutic properties. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 involves several steps. The first step is the protection of the amino group of proline using a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected proline with benzenesulfonyl chloride to form the benzenesulfonyl derivative. The final step involves the removal of the Boc protecting group using an acid catalyst to yield the final product, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2.
Applications De Recherche Scientifique
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.
Propriétés
IUPAC Name |
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKTYCNSCTRTD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)



![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
